2-Bromo-3-fluoro-4-iodophenylacetic acid
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Overview
Description
2-Bromo-3-fluoro-4-iodophenylacetic acid is an organic compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenylacetic acid core, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives, where bromine, fluorine, and iodine are introduced sequentially under controlled conditions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS), Selectfluor, and iodine monochloride (ICl) in the presence of suitable solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-fluoro-4-iodophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoro-4-chlorophenylacetic acid
- 2-Bromo-3-fluoro-4-methylphenylacetic acid
- 2-Bromo-3-fluoro-4-nitrophenylacetic acid
Uniqueness
2-Bromo-3-fluoro-4-iodophenylacetic acid is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenylacetic acid core. This unique combination of halogens imparts distinct reactivity and selectivity, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C8H5BrFIO2 |
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Molecular Weight |
358.93 g/mol |
IUPAC Name |
2-(2-bromo-3-fluoro-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) |
InChI Key |
UMOLPGQODVQIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Br)F)I |
Origin of Product |
United States |
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